1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
Overview
Description
1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, which is further protonated to form a dihydrochloride salt
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
It has been shown to inhibit the activity of a variety of enzymes, including cytochrome p450, cyclooxygenase, and tyrosine hydroxylase. It has also been shown to inhibit the activity of a variety of receptors, including serotonin and dopamine receptors.
Pharmacokinetics
It is a white crystalline powder and is soluble in water and organic solvents, which may influence its bioavailability.
Result of Action
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-chlorobenzyl)-4-piperidinamine and 1-(2-bromobenzyl)-4-piperidinamine share structural similarities but differ in their halogen substituents.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidin-4-amine;hydrate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;;/h1-4,11H,5-9,14H2;2*1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSJHLOOWNOTPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2F.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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